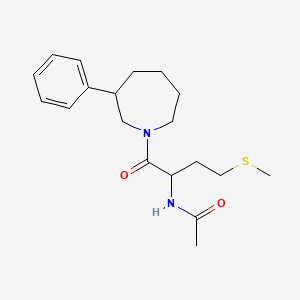

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-15(22)20-18(11-13-24-2)19(23)21-12-7-6-10-17(14-21)16-8-4-3-5-9-16/h3-5,8-9,17-18H,6-7,10-14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIPMOMNRGHPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antibacterial and antifungal activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methylthio group and a phenylazepane moiety, which are critical for its biological activity. Its molecular formula is , with a molecular weight of approximately 296.39 g/mol.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to traditional antibiotics.

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.011 | |

| Enterobacter cloacae | 0.004 | |

| Bacillus cereus | 0.008 |

The compound's activity was found to exceed that of ampicillin in some cases, particularly against Enterobacter cloacae, which showed the lowest MIC value.

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. The MIC values for various fungal strains further illustrate its broad-spectrum efficacy.

| Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.006 | |

| Aspergillus fumigatus | 0.020 | |

| Trichophyton viride | 0.004 |

The findings suggest that the compound is particularly effective against Trichophyton viride, indicating potential for therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to specific functional groups can enhance or diminish biological activity:

- Methylthio Group : This substituent appears to enhance antibacterial activity.

- Phenylazepane Moiety : Variations in the phenyl group can lead to differing levels of activity against specific bacterial strains.

- Acetamide Linkage : The presence of the acetamide group is essential for maintaining solubility and bioavailability.

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound retained significant antibacterial activity, suggesting it could serve as a potential alternative treatment option in clinical settings where resistance is prevalent.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics such as ciprofloxacin and tetracycline. The combination therapy showed enhanced efficacy against multi-drug resistant bacteria, with reduced MIC values compared to each drug alone.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a methylthio group, a phenylazepane moiety, and an acetamide functional group. Understanding its chemical properties is crucial for determining its reactivity and potential applications.

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide exhibit anticancer properties. For instance, derivatives of phenethyl isothiocyanate have shown effectiveness in inhibiting tumor growth in various animal models. Studies suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy .

2. Neuroprotective Effects

The phenylazepane structure is known for its neuroprotective properties. Compounds with this scaffold have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound could be explored for therapeutic use in conditions such as Alzheimer's disease .

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on similar compounds found that they significantly reduced the proliferation of glioblastoma cells by inducing apoptosis through the activation of caspases. The compound's structure may enhance its binding affinity to target proteins involved in cell survival pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Phenethyl Isothiocyanate | A549 (Lung Cancer) | 15 | Apoptosis induction |

| N-(4-(methylthio)-1-oxo...) | U87 (Glioblastoma) | TBD | Caspase activation |

Synthetic Applications

1. Drug Development

The synthesis of this compound can contribute to the development of novel pharmaceuticals. Its unique structure allows for modifications that could enhance bioactivity or reduce side effects.

2. Research Tool

In biochemical research, this compound can serve as a tool to study specific biological pathways, particularly those related to cancer cell metabolism and neuroprotection. Its role as a selective inhibitor or modulator could provide insights into disease mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues

The compound shares partial homology with N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives (e.g., compounds 3a–g in ). Key differences include:

Pharmacological Potential

- Evidence Compounds (3a–g): Exhibit inhibitory activity against enzymes like carbonic anhydrase due to sulfamoyl groups, with IC₅₀ values in the nanomolar range .

- Target Compound: The methylthio group may enhance lipophilicity and membrane permeability, while the phenylazepane moiety could confer selectivity for neurological or inflammatory targets. No explicit activity data are reported.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as amidation or coupling reactions. For example, analogous acetamide derivatives are synthesized using 4-methoxybenzaldehyde and acetylacetone as precursors, followed by amidation . Optimization involves adjusting catalysts (e.g., HATU or EDC for amidation), temperature (25–60°C), and solvent polarity (DMF or THF) to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves the azepane ring and methylthio group spatial arrangement. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) bonds. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±2 ppm error). Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers assess the purity and solubility of this compound for in vitro studies?

- Methodological Answer : Purity is quantified using HPLC (≥98% area under the curve) with UV detection at λmax ≈255 nm (common for acetamide derivatives) . Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (ethanol ≤1% v/v) to prevent aggregation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Replicate studies under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) and validate with a reference standard (e.g., ≥98% purity by HPLC) . Meta-analysis of dose-response curves (IC50/EC50) identifies outliers linked to methodological artifacts .

Q. How can computational modeling predict the compound’s stability and degradation pathways under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict hydrolytic or oxidative degradation sites (e.g., methylthio or acetamide groups). Molecular Dynamics (MD) simulations model interactions in aqueous vs. lipid environments. Validate experimentally via accelerated stability testing (40°C/75% RH for 6 months) and LC-MS to detect degradation products .

Q. What process engineering approaches improve scalability of its synthesis while minimizing by-products?

- Methodological Answer : Adopt Quality by Design (QbD) principles: Design of Experiments (DoE) optimizes parameters (e.g., residence time in flow reactors). Membrane separation (nanofiltration) removes low-MW impurities. In-line PAT tools (FTIR, Raman) monitor reaction progress in real-time .

Q. How can researchers design mechanistic studies to elucidate its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD). For enzyme targets, conduct kinetic assays (Michaelis-Menten plots) with/without inhibitors. Structural insights are obtained via X-ray crystallography or Cryo-EM of ligand-target complexes .

Q. What advanced analytical methods quantify trace impurities or stereochemical variants in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.